Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester
Overview
Description
Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
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Biological Activity
Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester, also known as tert-butyl 4-nitrophenyl carbonate, is a compound with the molecular formula and a molecular weight of 239.22 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its role as a substrate in enzymatic reactions and its interactions with biological macromolecules. It is known to act as a carbonic anhydrase inhibitor, which can affect various physiological processes including pH regulation and ion transport across membranes.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of nitrophenols have shown efficacy against a range of bacterial strains. The nitro group in the structure is often associated with increased biological activity due to its ability to undergo reduction in microbial cells .
Cytotoxicity and Pharmacological Effects
Research has demonstrated that the compound exhibits cytotoxic effects on certain cancer cell lines. A study evaluating various nitrophenol derivatives found that those with similar structures displayed promising anti-cancer properties through apoptosis induction in tumor cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death .
Study on Antitumor Activity
In a study published by MDPI, researchers investigated the effects of various nitrophenol derivatives on cancer cell lines. The results indicated that tert-butyl 4-nitrophenyl carbonate significantly inhibited cell proliferation in breast cancer cells (MCF-7) and induced apoptosis at concentrations above 50 µM. The study highlighted the importance of structural modifications in enhancing the biological activity of nitrophenol derivatives .
Antimicrobial Efficacy Assessment
A comparative analysis involving GC-MS profiling revealed that similar compounds demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group was crucial for enhancing the antimicrobial properties, suggesting that this compound may have potential applications in developing new antimicrobial agents .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
tert-butyl (4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPGBDJTEBCMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065408 | |
Record name | Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13303-10-1 | |
Record name | 1,1-Dimethylethyl 4-nitrophenyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13303-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013303101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, 1,1-dimethylethyl 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl p-nitrophenyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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